molecular formula C19H25BN2O4 B13018235 Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate

Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B13018235
M. Wt: 356.2 g/mol
InChI Key: IYZPZXFYLMDTNV-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based organoboron compound with a benzyl group at position 1, a pinacol boronate ester at position 4, and an ethyl ester at position 3 (Figure 1). The pinacol boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds .

Molecular Formula: C₁₉H₂₄BN₂O₄
Molecular Weight: ~365.22 g/mol (estimated based on analogous structures) .

Properties

Molecular Formula

C19H25BN2O4

Molecular Weight

356.2 g/mol

IUPAC Name

ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C19H25BN2O4/c1-6-24-17(23)16-15(20-25-18(2,3)19(4,5)26-20)13-22(21-16)12-14-10-8-7-9-11-14/h7-11,13H,6,12H2,1-5H3

InChI Key

IYZPZXFYLMDTNV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C(=O)OCC)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole ring.

    Formation of the Boronic Ester: The boronic ester is formed by reacting the pyrazole derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form a boronic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the pyrazole moiety is known to enhance biological activity against various cancer cell lines. Research indicates that derivatives of pyrazole can inhibit cell proliferation and induce apoptosis in cancerous cells. For instance, compounds similar to Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate have shown promising results in preclinical trials targeting breast and lung cancer cells .

Neuroprotective Properties
The compound's structure suggests potential neuroprotective effects. Pyrazole derivatives are being investigated for their ability to protect neuronal cells from oxidative stress and neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary findings suggest that modifications to the pyrazole ring can enhance its efficacy in neuroprotection .

Agricultural Science

Pesticide Development
The unique structural features of this compound position it as a candidate for developing eco-friendly pesticides. The compound can be synthesized to target specific pests while minimizing harm to beneficial insects. Studies have demonstrated that boron-containing compounds exhibit insecticidal properties against common agricultural pests .

Biocontrol Agents
Research has explored the use of this compound in conjunction with biocontrol agents to enhance pest management strategies. The integration of this compound with biological control methods could lead to sustainable agricultural practices that reduce reliance on synthetic pesticides .

Materials Science

Polymer Chemistry
In materials science, the compound can be utilized in synthesizing new polymers with enhanced properties. Its boron-containing structure allows for cross-linking reactions that can improve the thermal and mechanical stability of polymers. Research has indicated that incorporating such compounds into polymer matrices can lead to materials suitable for high-performance applications .

Nanotechnology
The potential application of this compound in nanotechnology is noteworthy. Its ability to form stable complexes with metal ions opens avenues for creating nanomaterials with specific functionalities. These nanomaterials could be employed in drug delivery systems or as catalysts in chemical reactions .

Comprehensive Data Table

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Neuroprotective PropertiesProtects neuronal cells from oxidative stress
Agricultural SciencePesticide DevelopmentEco-friendly pest control strategies
Biocontrol AgentsEnhances effectiveness of biological control methods
Materials SciencePolymer ChemistryImproves thermal/mechanical stability
NanotechnologyForms stable complexes for drug delivery applications

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester moiety can form reversible covalent bonds with hydroxyl or amino groups in proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Structural Analogues in the Pyrazole-Boronate Class

Key structural variations among analogues include substitutions at the pyrazole ring’s 1-, 3-, and 4-positions. These modifications affect reactivity, stability, and applications.

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 1 Substituent at Position 3 Substituent at Position 4 Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound Benzyl Ethyl ester Pinacol boronate ~365.22 Not explicitly listed Suzuki coupling; potential pharmaceutical intermediate
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole Benzyl H Pinacol boronate 310.19 761446-45-1 Simpler structure; lacks ester group, reducing polarity
Ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate Triphenylmethyl Ethyl ester Pinacol boronate 541.34 2170134-91-3 Bulkier substituent (triphenylmethyl) increases steric hindrance, potentially slowing coupling reactions
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Methyl H Pinacol boronate 222.09 1002334-06-6 Lower molecular weight; higher solubility in nonpolar solvents
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate Propanoate branch Ethyl ester Pinacol boronate 308.18 1201657-32-0 Branched ester may enhance metabolic stability

Reactivity in Cross-Coupling Reactions

Electron-withdrawing ester groups at position 3 may slightly deactivate the boronate, requiring optimized reaction conditions . In contrast, analogues with simpler substituents (e.g., methyl at position 1) exhibit faster coupling kinetics due to reduced steric effects .

Solubility and Physicochemical Properties

  • Lipophilicity : The benzyl group enhances lipophilicity compared to methyl or hydrogen substituents, making the target compound more suitable for lipid-rich environments .
  • Ester Hydrolysis : The ethyl ester at position 3 may undergo hydrolysis under basic or enzymatic conditions, a property exploited in prodrug design. Analogues with branched esters (e.g., CAS 1201657-32-0) show slower hydrolysis rates .

Biological Activity

Ethyl 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention for its potential biological activities. As a derivative of pyrazole and a boron-containing compound, it may exhibit unique pharmacological properties relevant to various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C20H26BNO4
  • Molecular Weight: 351.24 g/mol
  • CAS Number: 363186-06-5

This compound features a pyrazole ring substituted with an ethyl ester and a benzyl group, alongside a boron-containing moiety which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Boronic acids and their derivatives are known to participate in enzyme inhibition mechanisms, particularly in the context of protease and kinase interactions. The presence of the dioxaborolane group allows for potential binding to active sites of enzymes or receptors involved in various metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance:

  • Inhibition of Kinases: Compounds in the pyrazole class have been shown to inhibit specific kinases involved in cancer cell proliferation. For example, inhibitors targeting PI3K pathways have demonstrated significant effects on tumor growth in vitro and in vivo .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies suggest that pyrazole derivatives can modulate inflammatory responses by inhibiting pathways such as NF-kB or COX enzymes .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound API3K Inhibition0.47
Compound BAnti-inflammatory5.0
Compound CAnticancer (Breast)3.0

Case Study 1: Inhibition of PI3K Pathway

In a study investigating the effects of pyrazole derivatives on the PI3K pathway, this compound was tested alongside other compounds. The results indicated that it effectively inhibited PI3Kδ with an IC50 value comparable to lead compounds in the class .

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation in murine macrophages, the compound demonstrated significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .

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